molecular formula C16H18N2O3S B11171610 Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11171610
M. Wt: 318.4 g/mol
InChI Key: SOROGAUTQXCUNH-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves the formation of the thiazole ring followed by the introduction of the ethyl acetate group. One common method involves the reaction of 4-methylphenylacetic acid with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antibacterial, antifungal, and antitumor effects. The compound may also modulate inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug

Uniqueness: ETHYL 2-{2-[2-(4-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of antibacterial, antifungal, anti-inflammatory, and antitumor properties makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-methylphenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H18N2O3S/c1-3-21-15(20)9-13-10-22-16(17-13)18-14(19)8-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)

InChI Key

SOROGAUTQXCUNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)C

solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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